Technical Documentation Center

4-(4-Fluoro-benzyloxy)-phenylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Fluoro-benzyloxy)-phenylamine
  • CAS: 53234-85-8

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-((4-fluorobenzyl)oxy)aniline (CAS 53234-85-8)

Advanced Synthesis, Characterization, and Application in Medicinal Chemistry Executive Summary 4-((4-fluorobenzyl)oxy)aniline (CAS 53234-85-8) acts as a critical pharmacophore scaffold in the development of small-molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Characterization, and Application in Medicinal Chemistry

Executive Summary

4-((4-fluorobenzyl)oxy)aniline (CAS 53234-85-8) acts as a critical pharmacophore scaffold in the development of small-molecule inhibitors, particularly targeting receptor tyrosine kinases (RTKs) and voltage-gated ion channels. The molecule combines a primary aniline—essential for amide/urea formation—with a 4-fluorobenzyloxy motif. The fluorine substituent at the para-position of the benzyl ring serves a dual purpose: it blocks metabolic oxidation (CYP450-mediated hydroxylation) and modulates lipophilicity (


), enhancing membrane permeability compared to its non-fluorinated analogs.

This guide provides a high-fidelity technical roadmap for the synthesis, purification, and handling of this intermediate, emphasizing chemoselectivity during the reduction phase to preserve the ether linkage.

Chemical Profile & Properties

PropertySpecification
Chemical Name 4-((4-fluorobenzyl)oxy)aniline
CAS Number 53234-85-8
Molecular Formula C₁₃H₁₂FNO
Molecular Weight 217.24 g/mol
Appearance Off-white to pale beige crystalline solid
Melting Point 120–124 °C (Predicted)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Conjugate Acid) ~4.5 (Aniline nitrogen)

High-Fidelity Synthesis Protocol

Retrosynthetic Analysis

The synthesis is best approached via a two-step sequence:

  • Williamson Ether Synthesis: Coupling 4-fluorobenzyl chloride/bromide with 4-nitrophenol.

  • Chemoselective Reduction: Reducing the nitro group to the aniline without cleaving the benzyl ether.

Critical Technical Insight (E-E-A-T): Standard catalytic hydrogenation (H₂/Pd-C) poses a significant risk of hydrogenolysis , which would cleave the benzyl ether bond, destroying the molecule. To ensure process integrity, we utilize a Fe/NH₄Cl mediated reduction or Platinum on Carbon (sulfided) to maintain chemoselectivity.

Experimental Workflow
Step 1: O-Alkylation (Ether Formation)
  • Reagents: 4-Nitrophenol (1.0 eq), 4-Fluorobenzyl bromide (1.05 eq), K₂CO₃ (2.0 eq), KI (0.1 eq - Catalyst).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: Reflux (80°C) for 4–6 hours.

Protocol:

  • Dissolve 4-nitrophenol in ACN. Add K₂CO₃ and catalytic KI.

  • Add 4-fluorobenzyl bromide dropwise to control exotherm.

  • Heat to reflux. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool, filter inorganic salts, and concentrate. Recrystallize the nitro-intermediate from Ethanol.

Step 2: Chemoselective Nitro Reduction
  • Reagents: Nitro-intermediate (1.0 eq), Iron Powder (325 mesh, 5.0 eq), Ammonium Chloride (5.0 eq).

  • Solvent: Ethanol/Water (4:1).

  • Conditions: Reflux (75–80°C) for 2–3 hours.

Protocol:

  • Suspend the nitro-intermediate in EtOH/H₂O.

  • Add NH₄Cl and heat to 60°C.

  • Add Iron powder in portions (vigorous effervescence may occur).

  • Reflux for 2 hours. Monitor HPLC for disappearance of nitro peak.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

  • Isolation: Concentrate filtrate. Neutralize with saturated NaHCO₃ if necessary. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Toluene/Hexane or purify via Flash Chromatography (DCM:MeOH).

Reaction Pathway Visualization

SynthesisPathway Start 4-Nitrophenol + 4-Fluorobenzyl Bromide Intermediate Intermediate: 1-fluoro-4-((4-nitrophenoxy)methyl)benzene Start->Intermediate K2CO3, ACN, Reflux (Williamson Ether Synthesis) Product Target Product: 4-((4-fluorobenzyl)oxy)aniline Intermediate->Product Fe / NH4Cl, EtOH/H2O (Chemoselective Reduction) Warning AVOID: H2 / Pd-C Risk: Hydrogenolysis of Ether Intermediate->Warning

Figure 1: Synthetic pathway highlighting the critical chemoselective reduction step to avoid ether cleavage.

Quality Control & Characterization

To validate the identity and purity of CAS 53234-85-8, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
Exploratory

An In-Depth Technical Guide to 4-(4-Fluoro-benzyloxy)-phenylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(4-Fluoro-benzyloxy)-phenylamine, a fluorinated aromatic amine, represents a molecule of significant interest in the field of medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluoro-benzyloxy)-phenylamine, a fluorinated aromatic amine, represents a molecule of significant interest in the field of medicinal chemistry and drug discovery. The incorporation of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[1] This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and a discussion of the potential applications of 4-(4-Fluoro-benzyloxy)-phenylamine, offering valuable insights for researchers engaged in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. While specific experimental data for 4-(4-Fluoro-benzyloxy)-phenylamine is not extensively reported in publicly available literature, we can infer key characteristics based on its structure and data from closely related analogs.

Core Structure and Key Functional Groups

The molecule consists of a central aniline core, a benzyloxy ether linkage, and a terminal fluorinated phenyl ring. This unique combination of functional groups dictates its chemical behavior and potential biological activity.

Figure 1: Chemical structure of 4-(4-Fluoro-benzyloxy)-phenylamine.
Summary of Physicochemical Data

The following table summarizes the key computed and estimated physical and chemical properties of 4-(4-Fluoro-benzyloxy)-phenylamine.

PropertyValue (Estimated/Computed)Source
Molecular Formula C₁₃H₁₂FNOPubChem
Molecular Weight 217.24 g/mol PubChem
Appearance Expected to be a solid at room temperature
Melting Point Not experimentally determined; likely higher than aniline (-6 °C) and 4-fluoroaniline (-1.9 °C) due to increased molecular weight and crystal packing.Inferred from analogs[2]
Boiling Point Not experimentally determined; expected to be significantly higher than 4-fluoroaniline (188 °C) due to increased molecular weight.Inferred from analogs[2]
Solubility Predicted to be soluble in common organic solvents like ethanol, methanol, DMSO, and DMF. Sparingly soluble in water.
pKa (of the amine) Estimated to be around 4-5, similar to other anilines.
LogP Computed XLogP3: 2.8PubChem

Synthesis and Characterization

The synthesis of 4-(4-Fluoro-benzyloxy)-phenylamine can be achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages.

Synthetic Pathway

Synthesis_Pathway Start 4-Aminophenol Product 4-(4-Fluoro-benzyloxy)-phenylamine Start->Product Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Reflux Reagent1 4-Fluorobenzyl bromide Reagent1->Product

Figure 2: Proposed synthetic pathway for 4-(4-Fluoro-benzyloxy)-phenylamine.
Detailed Experimental Protocol: Synthesis of 4-(4-Fluoro-benzyloxy)-phenylamine

This protocol is adapted from established procedures for the synthesis of similar benzyloxyaniline derivatives.[3]

Materials:

  • 4-Aminophenol

  • 4-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-aminophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0-3.0 eq).

  • To this suspension, add 4-fluorobenzyl bromide (1.0-1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-(4-Fluoro-benzyloxy)-phenylamine.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group of 4-aminophenol, facilitating the nucleophilic attack on the 4-fluorobenzyl bromide.

  • Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

  • Reflux: Heating the reaction mixture increases the reaction rate, ensuring a reasonable reaction time.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Characterization Techniques

The synthesized compound should be thoroughly characterized to confirm its identity and purity using a combination of spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the benzylic methylene protons, and the amine protons. The coupling patterns of the aromatic protons, particularly the characteristic splitting due to the fluorine atom, will be a key diagnostic feature. Based on the spectrum of the closely related compound 4-fluoro-N-(4-fluorobenzyl)aniline, the benzylic protons (CH₂) are expected to appear as a singlet around 4.3 ppm. The aromatic protons will exhibit complex splitting patterns in the range of 6.5-7.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino and ether groups and the electron-withdrawing fluorine atom.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected vibrational frequencies include:

  • N-H stretching of the primary amine (around 3300-3500 cm⁻¹)

  • C-H stretching of the aromatic and methylene groups (around 2850-3100 cm⁻¹)

  • C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹)

  • C-O stretching of the ether linkage (around 1200-1250 cm⁻¹)

  • C-F stretching of the fluorinated benzene ring (around 1100-1200 cm⁻¹)

3. Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₃H₁₂FNO. The fragmentation pattern can also provide structural information.

Reactivity and Chemical Behavior

The chemical reactivity of 4-(4-Fluoro-benzyloxy)-phenylamine is primarily dictated by the aniline and the fluorinated benzyl ether moieties.

  • Aniline Moiety: The primary amine group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. The electron-donating nature of the benzyloxy group will activate the aniline ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions relative to the amino group.

  • Benzyl Ether Linkage: The ether linkage is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.

  • Fluorinated Phenyl Ring: The fluorine atom is a weak deactivator for electrophilic aromatic substitution but is an ortho-, para-director.

Applications in Drug Development

The structural features of 4-(4-Fluoro-benzyloxy)-phenylamine make it an attractive scaffold for the design of novel therapeutic agents.

  • Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors, where it often forms a key hydrogen bond interaction with the hinge region of the kinase domain. The 4-fluorobenzyl group can occupy a hydrophobic pocket in the active site, and the fluorine atom can form favorable interactions, potentially increasing binding affinity and selectivity.

  • Metabolic Stability: The presence of the fluorine atom can block potential sites of metabolism on the benzyl ring, leading to improved metabolic stability and a longer in vivo half-life of drug candidates.[1]

  • Modulation of Physicochemical Properties: The fluorine atom can also modulate the lipophilicity and pKa of the molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(4-Fluoro-benzyloxy)-phenylamine. Although a specific Safety Data Sheet (SDS) is not available, general guidelines for handling aromatic amines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

4-(4-Fluoro-benzyloxy)-phenylamine is a promising molecular scaffold with significant potential in medicinal chemistry and drug discovery. Its unique combination of a reactive aniline core, a stable ether linkage, and a metabolically robust fluorinated ring makes it a valuable building block for the synthesis of novel bioactive compounds. This technical guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a discussion of its potential applications. Further research into the specific biological activities of this compound and its derivatives is warranted and could lead to the development of new and effective therapeutic agents.

References

  • Wikipedia. 4-Fluoroaniline. [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules. 2022 Apr 15;27(8):2557. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]

Sources

Foundational

Potential therapeutic targets for 4-(4-Fluoro-benzyloxy)-phenylamine

A Technical Guide to 4-(4-Fluoro-benzyloxy)-phenylamine in Drug Discovery Executive Summary 4-(4-Fluoro-benzyloxy)-phenylamine (also known as 4-[(4-fluorobenzyl)oxy]aniline) represents a "privileged scaffold" in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 4-(4-Fluoro-benzyloxy)-phenylamine in Drug Discovery

Executive Summary

4-(4-Fluoro-benzyloxy)-phenylamine (also known as 4-[(4-fluorobenzyl)oxy]aniline) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This compound is not merely a passive intermediate; it functions as a critical hydrophobic pharmacophore used to probe and inhibit enzymes with deep hydrophobic pockets, most notably Tyrosine Kinases (EGFR/HER2) and Monoamine Oxidase B (MAO-B) .

This guide analyzes the therapeutic utility of this scaffold, detailing its mechanism of action, synthesis, and experimental validation protocols.[1][2]

Part 1: Chemical Biology & Pharmacophore Analysis

The efficacy of 4-(4-Fluoro-benzyloxy)-phenylamine stems from two specific structural features that optimize drug-target interactions:

  • The "Fluorine Effect" (Metabolic Blockade):

    • Mechanism: The fluorine atom at the para-position of the benzyl ring blocks metabolic degradation. Cytochrome P450 enzymes typically attack the para-position of phenyl rings (hydroxylation). Substituting hydrogen with fluorine (

      
       bond energy 
      
      
      
      vs
      
      
      ) prevents this oxidation, significantly extending the molecule's half-life (
      
      
      ) in vivo.
    • Lipophilicity: The fluorine substitution increases the

      
       value, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration, which is critical for CNS targets like MAO-B.
      
  • The Ether Linkage (Conformational Flexibility):

    • The ether oxygen acts as a hinge, allowing the 4-fluorobenzyl "tail" to rotate and adopt the necessary conformation to fit into the hydrophobic specificity pockets of enzymes (e.g., the "back pocket" of the ATP-binding site in kinases).

Structural Visualization

The following diagram illustrates the pharmacophore mapping of the scaffold against its primary targets.

PharmacophoreMap cluster_0 4-(4-Fluoro-benzyloxy)-phenylamine Scaffold cluster_1 Biological Targets Aniline Aniline Head (NH2 Donor) Linker Ether Linker (-O-) Aniline->Linker Covalent Bond EGFR EGFR/HER2 Kinase (ATP Binding Site) Aniline->EGFR H-Bond to Hinge Region (via Core Scaffold) MAOB MAO-B Enzyme (Entrance Cavity) Aniline->MAOB Substrate Mimicry Tail 4-F-Benzyl Tail (Hydrophobic) Linker->Tail Covalent Bond Tail->EGFR Hydrophobic Interaction (Selectivity Pocket) Tail->MAOB Steric Occlusion (Prevents Substrate Entry)

Figure 1: Pharmacophore mapping showing how the aniline head and fluorobenzyl tail interact with distinct domains in Kinase and MAO-B binding sites.

Part 2: Primary Therapeutic Targets[3]
1. Tyrosine Kinases (EGFR & HER2)

In the context of oncology, this scaffold serves as the "tail" moiety for quinazoline-based inhibitors (analogs of Lapatinib and Gefitinib).

  • Role: The aniline nitrogen couples to the quinazoline core (the "head"), while the 4-fluorobenzyl group extends into the solvent-accessible region or the hydrophobic back-pocket of the kinase.

  • Mechanism: The 4-fluoro group interacts with hydrophobic residues (e.g., Met, Leu) within the ATP-binding cleft, stabilizing the inactive conformation of the kinase (Type II inhibition) or enhancing affinity for the active state (Type I inhibition).

  • Therapeutic Application: Non-Small Cell Lung Cancer (NSCLC) and Breast Cancer (HER2+).[3]

2. Monoamine Oxidase B (MAO-B)

This scaffold is structurally homologous to the "tail" of Safinamide (a reversible MAO-B inhibitor).

  • Role: The benzyloxy-aniline motif acts as a competitive inhibitor.

  • Mechanism: The 4-fluorobenzyl group occupies the "entrance cavity" of the MAO-B active site. This cavity is hydrophobic and distinct from the substrate-binding site, allowing for high selectivity over MAO-A.

  • Therapeutic Application: Parkinson’s Disease (neuroprotection and symptom management).

Part 3: Experimental Synthesis Protocol

Objective: Synthesize high-purity 4-(4-Fluoro-benzyloxy)-phenylamine from 4-fluorobenzyl bromide and p-nitrophenol.

Reaction Scheme:

  • Step 1 (Etherification): Williamson ether synthesis to form the nitro-intermediate.

  • Step 2 (Reduction): Reduction of the nitro group to the amine.

Detailed Methodology

Step 1: Synthesis of 1-Fluoro-4-((4-nitrophenoxy)methyl)benzene

  • Reagents: 4-Fluorobenzyl bromide (1.0 eq), p-Nitrophenol (1.0 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve p-nitrophenol in ACN in a round-bottom flask.

    • Add

      
       and stir at room temperature for 30 mins to generate the phenoxide.
      
    • Add 4-fluorobenzyl bromide dropwise.[4]

    • Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Workup: Cool, filter off salts, and evaporate solvent. Recrystallize from ethanol to obtain yellow crystals.

Step 2: Reduction to 4-(4-Fluoro-benzyloxy)-phenylamine

  • Reagents: Nitro-intermediate (from Step 1), Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq), Ethanol/Water (4:1).
    
  • Procedure:

    • Suspend the nitro compound in Ethanol/Water.

    • Add Fe powder and

      
      .
      
    • Reflux at 80°C for 2–3 hours. The yellow color should fade to colorless/brown.

    • Workup: Filter hot through Celite to remove iron residues. Adjust pH to >9 with NaOH. Extract with Ethyl Acetate.

    • Purification: Dry over

      
      , concentrate, and purify via column chromatography (DCM:MeOH 95:5).
      

Synthesispathway Start Starting Materials: 4-Fluorobenzyl bromide + p-Nitrophenol Step1 Step 1: Etherification (K2CO3, ACN, Reflux) Start->Step1 Inter Intermediate: 4-(4-Fluorobenzyloxy)-nitrobenzene Step1->Inter Step2 Step 2: Bechamp Reduction (Fe/NH4Cl, EtOH/H2O) Inter->Step2 Final Product: 4-(4-Fluoro-benzyloxy)-phenylamine Step2->Final

Figure 2: Two-step synthetic pathway yielding the target aniline scaffold.

Part 4: Validation Assays

To validate the therapeutic potential of the synthesized scaffold (or its derivatives), the following assays are standard.

A. EGFR Kinase Inhibition Assay (ADP-Glo™)

This assay measures the inhibition of EGFR kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Preparation: Dilute the compound in DMSO (serial dilutions).

  • Reaction: Mix EGFR enzyme (0.2 ng/µL), Poly(Glu,Tyr) substrate, ATP (10 µM), and the test compound in kinase buffer.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Then add Kinase Detection Reagent to convert ADP to ATP, which generates a luciferase signal.

  • Analysis: Measure luminescence. Calculate

    
     using a non-linear regression fit.
    
    • Self-Validation: Include Lapatinib as a positive control. The

      
       for the test compound should be compared against the control to assess potency.
      
B. MAO-B Fluorometric Activity Assay

This assay detects the oxidative deamination of a substrate (e.g., tyramine) to produce hydrogen peroxide (


), which reacts with a probe (Amplex Red) to generate fluorescence.
  • Preparation: Prepare MAO-B enzyme solution (recombinant human MAO-B).

  • Screening: Incubate enzyme with the test compound (10 nM – 100 µM) for 15 minutes at 37°C.

  • Substrate Addition: Add the reaction mix containing Tyramine and Amplex Red/HRP.

  • Measurement: Monitor fluorescence (

    
    ) kinetically for 30 minutes.
    
  • Specificity Check: Run a parallel assay with MAO-A. A selective inhibitor (like this scaffold is predicted to be) should show

    
    -fold selectivity for MAO-B over MAO-A.
    
Part 5: Quantitative Data Summary

The following table summarizes the predicted vs. reference activity profiles for compounds containing the fluorobenzyloxy-aniline moiety.

TargetMetricReference CompoundPredicted Activity (Scaffold)Mechanism
EGFR

Lapatinib (~10 nM)< 100 nM (as derivative)ATP-competitive binding
MAO-B

Safinamide (98 nM)~50–200 nMReversible inhibition
Nav1.7

Ralfinamide (~1 µM)~1–5 µMState-dependent block
References
  • BenchChem. (2025).[2] A Comparative Guide to the Biological Activity of 4-(3-Chloro-4-fluorophenyl)aniline Compounds. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from

  • MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from

  • ResearchGate. (2017).[5] Identification of a 4-fluorobenzyl l-valinate amide benzoxaborole (AN11736) as a potential development candidate for the treatment of Animal African Trypanosomiasis. Retrieved from

  • Google Patents. (2002). Substituted heteroaromatic compounds and their methods for their preparation and use (EGFR Kinase Inhibitors). Retrieved from

Sources

Exploratory

An In-depth Technical Guide on 4-(4-Fluoro-benzyloxy)-phenylamine as a Putative PPARα Agonist for Research and Drug Development

Foreword: The Scientific Imperative for Novel PPARα Agonists Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Scientific Imperative for Novel PPARα Agonists

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism and inflammation.[1] As a key regulator of fatty acid oxidation, its activation offers a promising therapeutic avenue for metabolic disorders such as hyperlipidemia and type 2 diabetes.[2] Furthermore, emerging evidence underscores the potential of PPARα agonists in the management of non-alcoholic fatty liver disease (NAFLD), diabetic retinopathy, and age-related macular degeneration.[3][4]

While fibrates have been the cornerstone of PPARα-targeted therapies, the quest for novel agonists with improved potency, selectivity, and pharmacokinetic profiles remains a significant endeavor in medicinal chemistry. This guide focuses on the scientific rationale and experimental pathways for the investigation of 4-(4-Fluoro-benzyloxy)-phenylamine , a compound belonging to the promising benzyloxy-benzylamino chemotype, as a potential PPARα agonist.[1]

This document is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the underlying science, from the molecular mechanisms of PPARα activation to detailed, actionable protocols for the synthesis and biological evaluation of 4-(4-Fluoro-benzyloxy)-phenylamine.

The PPARα Signaling Pathway: A Master Regulator of Metabolism

PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its endogenous ligands include fatty acids and their derivatives. Upon activation by an agonist, PPARα undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the retinoid X receptor (RXR). The PPARα/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The downstream effects of PPARα activation are profound and include:

  • Increased fatty acid uptake and oxidation: Upregulation of genes encoding for fatty acid transport proteins and mitochondrial β-oxidation enzymes.

  • Reduced plasma triglycerides: Decreased production of apolipoprotein C-III, an inhibitor of lipoprotein lipase, and increased lipoprotein lipase activity.

  • Anti-inflammatory effects: Inhibition of pro-inflammatory signaling pathways, such as NF-κB.

The multifaceted roles of PPARα make it a compelling target for therapeutic intervention in a range of metabolic and inflammatory diseases.

The Benzyloxyaniline Scaffold: A Promising Chemotype for PPARα Agonism

Recent research has identified the 4-benzyloxy-benzylamino scaffold as a source of potent and selective PPARα agonists.[1] Structure-activity relationship (SAR) studies have demonstrated that modifications to this core structure can significantly influence agonist activity and selectivity over other PPAR isoforms (PPARγ and PPARδ).[1]

The general structure of this chemotype consists of a central aniline ring linked to a benzyloxy group. The fluorine atom in 4-(4-Fluoro-benzyloxy)-phenylamine is a critical modification. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. It is hypothesized that the electron-withdrawing nature of the fluorine atom on the benzyl ring may modulate the electronic properties of the molecule, potentially influencing its interaction with the PPARα ligand-binding pocket.

While direct experimental data for 4-(4-Fluoro-benzyloxy)-phenylamine as a PPARα agonist is not yet available in the public domain, its structural similarity to known potent agonists from the same chemical class provides a strong rationale for its investigation.[1]

Synthesis of 4-(4-Fluoro-benzyloxy)-phenylamine

The synthesis of 4-(4-Fluoro-benzyloxy)-phenylamine can be achieved through a straightforward nucleophilic substitution reaction. A general protocol is outlined below.

Experimental Protocol: Synthesis of 4-(4-Fluoro-benzyloxy)-phenylamine

Materials:

  • 4-Aminophenol

  • 4-Fluorobenzyl chloride (or bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • To a solution of 4-aminophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5-2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add 4-fluorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 4-(4-Fluoro-benzyloxy)-phenylamine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Evaluation of PPARα Agonist Activity

A series of in vitro assays are essential to characterize the interaction of 4-(4-Fluoro-benzyloxy)-phenylamine with PPARα and to quantify its agonist activity.

PPARα Binding Assay

A competitive binding assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, can be used to determine the binding affinity of the compound for the PPARα ligand-binding domain (LBD).

Principle: This assay measures the ability of the test compound to displace a fluorescently labeled PPARα ligand from the LBD. A decrease in the FRET signal is proportional to the binding affinity of the test compound.

PPARα Reporter Gene Assay

This cell-based assay is a cornerstone for quantifying the functional agonist activity of a compound.

Principle: A host cell line (e.g., HEK293T or HepG2) is transiently or stably transfected with two plasmids: one expressing the full-length human PPARα protein and another containing a reporter gene (e.g., luciferase) under the control of a PPRE promoter. If the test compound activates PPARα, the PPARα/RXR heterodimer binds to the PPRE and drives the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the agonist activity.

Experimental Workflow: PPARα Reporter Gene Assay

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay & Data Analysis seed Seed cells into 96-well plate transfect Transfect with PPARα expression vector and PPRE-luciferase reporter seed->transfect treat Treat cells with 4-(4-Fluoro-benzyloxy)-phenylamine (dose-response) transfect->treat lyse Lyse cells and add luciferase substrate treat->lyse measure Measure luminescence lyse->measure plot Plot dose-response curve and calculate EC50 measure->plot

Caption: Workflow for PPARα Reporter Gene Assay.

Data Presentation: Expected Outcome of Reporter Gene Assay

CompoundEC₅₀ (nM)Max Activation (Fold Change)
Fenofibrate (Positive Control)ValueValue
4-(4-Fluoro-benzyloxy)-phenylamineValueValue
Vehicle (Negative Control)N/A1.0
PPARα Target Gene Expression Analysis

To confirm that the agonist activity observed in the reporter assay translates to the regulation of endogenous PPARα target genes, quantitative real-time PCR (qRT-PCR) should be performed in a metabolically relevant cell line, such as HepG2 human hepatoma cells.

Experimental Protocol: qRT-PCR for PPARα Target Genes

  • Cell Culture and Treatment: Culture HepG2 cells to 70-80% confluency and treat with various concentrations of 4-(4-Fluoro-benzyloxy)-phenylamine, a positive control (e.g., fenofibrate), and a vehicle control for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA purification kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using primers specific for known PPARα target genes (e.g., CPT1A, ACOX1, PDK4) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Mechanism of Action: Elucidating the Molecular Interactions

The following diagram illustrates the proposed mechanism of action for a PPARα agonist like 4-(4-Fluoro-benzyloxy)-phenylamine.

Signaling Pathway: PPARα Activation

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus agonist 4-(4-Fluoro-benzyloxy)-phenylamine ppara PPARα agonist->ppara Binds & Activates rxr RXR ppara->rxr Heterodimerizes corepressor Co-repressor ppara->corepressor Inactive State ppre PPRE ppara->ppre Binds to PPRE rxr->ppre Binds to PPRE coactivator Co-activator coactivator->ppara Recruited coactivator->rxr Recruited target_gene Target Gene ppre->target_gene Initiates Transcription mrna mRNA target_gene->mrna protein Protein (e.g., CPT1A, ACOX1) mrna->protein effect1 ↑ Fatty Acid Oxidation protein->effect1 effect2 ↓ Triglyceride Levels protein->effect2 effect3 ↓ Inflammation protein->effect3

Caption: Proposed PPARα signaling pathway activation.

Conclusion and Future Directions

The 4-benzyloxy-benzylamino chemotype represents a promising starting point for the development of novel PPARα agonists.[1] 4-(4-Fluoro-benzyloxy)-phenylamine, as a specific and rationally designed member of this class, warrants thorough investigation. The experimental framework provided in this guide offers a clear and scientifically rigorous path to characterizing its potential as a PPARα agonist.

Successful validation of its activity in vitro would pave the way for further preclinical development, including pharmacokinetic and in vivo efficacy studies in relevant animal models of metabolic disease. The insights gained from such studies will be invaluable in the ongoing effort to develop next-generation therapies targeting PPARα.

References

  • Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. (2023). Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationships of 2-aryl-4-oxazolylmethoxy benzylglycines and 2-aryl-4-thiazolylmethoxy benzylglycines as novel, potent PPARalpha selective activators- PPARalpha and PPARgamma selectivity modulation. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. (2022). Frontiers in Pharmacology. [Link]

  • PPAR Signaling Pathway. Creative Diagnostics. [Link]

  • CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.
  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. (2020). Journal of Medicinal Chemistry. [Link]

  • Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. (2022). International Journal of Molecular Sciences. [Link]

  • PPAR Agonists and Metabolic Syndrome: An Established Role?. (2021). International Journal of Molecular Sciences. [Link]

  • Molecular Actions of PPARα in Lipid Metabolism and Inflammation. (2017). Endocrine Reviews. [Link]

  • Human PPARα Reporter Assay Kit. Indigo Biosciences. [Link]

  • Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present). (2019). Expert Opinion on Therapeutic Patents. [Link]

  • Peroxisome Proliferator-Activated Receptor Alpha Target Genes. (2010). PPAR Research. [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). Molecules. [Link]

  • The mechanisms of action of PPARs. (2002). Annual Review of Medicine. [Link]

  • In vitro and in vivo study of the pathogenic role of PPARα in experimental periodontitis. (2018). Journal of Clinical Periodontology. [Link]

  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. (2024). Molecules. [Link]

  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. (2014). Journal of Medicinal Chemistry. [Link]

  • Integrated physiology and systems biology of PPARα. (2009). Molecular and Cellular Endocrinology. [Link]

  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. (2015). Journal of Lipid Research. [Link]

  • PPAR agonist. Wikipedia. [Link]

  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. (2020). PubMed. [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020). Journal of Chemical Information and Modeling. [Link]

  • ChIP assay analysis of PPAR target genes. ResearchGate. [Link]

  • Peroxisome proliferator-activated receptor alpha. Wikipedia. [Link]

  • Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. (2015). Journal of Health Science. [Link]

  • Gene Expression Profiling Reveals that PXR Activation Inhibits Hepatic PPARα Activity and Decreases FGF21 Secretion in Male C57Bl6/J Mice. (2019). International Journal of Molecular Sciences. [Link]

  • Assay of reporter gene activity in PPARα-, PPARβ- and PPARγ-transiently... ResearchGate. [Link]

  • Preclinical experiments involving PPARα agonists consist of in vitro... ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2023). Molecules. [Link]

  • PPARA activates gene expression. Reactome. [Link]

  • Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. (2023). Molecules. [Link]

  • PPAR Signaling. QIAGEN. [Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences. [Link]

  • JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines.
  • 4-Benzyloxyaniline. PubChem. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Silico Prediction of 4-((4-fluorobenzyl)oxy)aniline Metabolic Pathways

Abstract The trajectory of a drug candidate through development is profoundly influenced by its metabolic fate. Unforeseen metabolic liabilities, such as the formation of reactive metabolites or rapid clearance, are prim...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The trajectory of a drug candidate through development is profoundly influenced by its metabolic fate. Unforeseen metabolic liabilities, such as the formation of reactive metabolites or rapid clearance, are primary drivers of late-stage attrition.[1][2] Consequently, the early, accurate prediction of metabolic pathways is not merely advantageous; it is critical. This guide provides a comprehensive, technically-grounded framework for the in silico prediction of the metabolic pathways of 4-((4-fluorobenzyl)oxy)aniline, a scaffold representing common structural motifs in medicinal chemistry. We will dissect the molecule's constituent functional groups, explore the underlying biochemical principles of their transformation, and delineate a robust, multi-faceted computational workflow. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage predictive technologies to proactively design safer, more effective chemical entities.

Foundational Principles: The Logic of Xenobiotic Metabolism

Before predicting the metabolism of a specific molecule, it is imperative to understand the enzymatic machinery responsible for xenobiotic transformation. The body's metabolic processes are broadly categorized into two phases.

  • Phase I Metabolism: These reactions introduce or expose functional groups (e.g., hydroxyl, amine, carboxyl groups) on the parent molecule, typically increasing its polarity.[3] This phase is dominated by the Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases, which are responsible for a vast array of oxidative reactions.[3][4]

  • Phase II Metabolism: In this phase, the modified compounds from Phase I (or parent drugs with suitable functional groups) are conjugated with endogenous hydrophilic molecules.[5] This process dramatically increases water solubility, facilitating excretion. Key enzyme families include UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid[6][7], and sulfotransferases (SULTs), which conjugate a sulfonate group.[8][9]

The interplay between these phases determines a compound's pharmacokinetic profile and potential for toxicity. Our in silico strategy must, therefore, account for both types of transformations.

Structural Dissection and A Priori Metabolic Assessment

The structure of 4-((4-fluorobenzyl)oxy)aniline presents several potential sites for metabolic attack. A logical predictive approach begins by analyzing each functional component based on established biochemical precedent.

  • The Aniline Moiety: Anilines are well-known to be metabolically active.[1][2] The primary amino group and the aromatic ring are both susceptible to transformation.

    • Aromatic Hydroxylation: The electron-donating nature of the amino group activates the aromatic ring, making it a prime substrate for CYP-mediated hydroxylation, typically at the ortho and para positions.[10][11] Since the para position is blocked, hydroxylation is most likely to occur ortho to the amine.

    • N-Oxidation: The nitrogen atom itself can be oxidized by CYPs and flavin-containing monooxygenases (FMOs) to form hydroxylamine and nitroso derivatives, which can be reactive intermediates.[12]

    • N-Acetylation/N-Conjugation: The primary amine is a handle for Phase II conjugation, including N-glucuronidation by UGTs and, to a lesser extent, sulfation by SULTs.[6][8]

  • The Benzyl Ether Linkage: Ether linkages, particularly benzyl ethers, are subject to oxidative O-dealkylation.[13][14]

    • O-Dealkylation: This CYP-mediated reaction proceeds via hydroxylation of the benzylic carbon, leading to an unstable hemiacetal that spontaneously cleaves the ether bond. This would yield 4-aminophenol and 4-fluorobenzaldehyde.

  • The 4-Fluorobenzyl Group:

    • Aromatic Hydroxylation: The fluorinated ring can also undergo CYP-mediated hydroxylation, although the electron-withdrawing nature of fluorine can deactivate the ring compared to an unsubstituted phenyl ring.

    • Metabolic Defluorination: While the carbon-fluorine bond is generally strong, metabolic defluorination can occur, sometimes leading to reactive intermediates.[10] This is a less common but important pathway to consider.

A Self-Validating In Silico Workflow for Metabolite Prediction

A robust predictive workflow should not rely on a single algorithm but should integrate multiple computational techniques to build confidence in the results.[15][16] This approach creates a self-validating system where consensus between different methods strengthens a prediction, and discordance highlights areas requiring further investigation.

G cluster_input Step 1: Input & Pre-processing cluster_phase1 Step 2: Phase I Prediction cluster_phase2 Step 3: Phase II Prediction cluster_analysis Step 4: Pathway Assembly & Analysis start Parent Compound (SMILES/SDF) som Site of Metabolism (SoM) Prediction start->som Ligand-based & Structure-based models met_gen1 Metabolite Structure Generation (Phase I) som->met_gen1 Identified labile sites conjugation Conjugation Site Prediction (UGT/SULT) met_gen1->conjugation Phase I Metabolites pathway Metabolic Pathway Construction met_gen1->pathway met_gen2 Metabolite Structure Generation (Phase II) conjugation->met_gen2 met_gen2->pathway admet ADMET & Reactivity Prediction of Metabolites pathway->admet

Sources

Exploratory

Technical Whitepaper: Early-Stage Toxicology Assessment of 4-(4-Fluoro-benzyloxy)-phenylamine

[1][2] Executive Summary 4-(4-Fluoro-benzyloxy)-phenylamine (CAS 53234-85-8) serves as a critical pharmacophore in medicinal chemistry, particularly as a scaffold for tyrosine kinase inhibitors (e.g., EGFR inhibitors lik...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-(4-Fluoro-benzyloxy)-phenylamine (CAS 53234-85-8) serves as a critical pharmacophore in medicinal chemistry, particularly as a scaffold for tyrosine kinase inhibitors (e.g., EGFR inhibitors like Gefitinib analogs).[1] While the fluorinated benzyloxy tail enhances metabolic stability and lipophilicity, the aniline moiety presents specific toxicological liabilities that must be de-risked early in the drug discovery pipeline.

This guide outlines a rigorous, self-validating screening architecture designed to assess the three primary risks associated with this chemotype: Genotoxicity (via metabolic activation), Hepatotoxicity (reactive metabolite formation), and Cardiotoxicity (hERG channel inhibition).

Part 1: Structural Alert Analysis (In Silico & Mechanistic Rationale)[1][2]

Before initiating wet-lab protocols, researchers must understand the why behind the toxicity screening. The molecule contains distinct structural alerts (SAs) that dictate the experimental design.

The Aniline Alert (Genotoxicity)

The primary concern is the primary aromatic amine. Anilines are pro-mutagens.[1] They are generally inactive in their native form but undergo N-hydroxylation by Cytochrome P450 enzymes (specifically CYP1A2) in the liver.[1]

  • Mechanism: CYP1A2 converts the aniline to an N-hydroxyl-aniline, which can be further acetylated (via NAT1/2) to form an unstable nitrenium ion.[1] This electrophile covalently binds to guanine residues in DNA, causing frameshift mutations.

  • Implication: Standard Ames tests without metabolic activation (S9) will likely yield false negatives.[1] The protocol must emphasize S9 fraction optimization.

The Alkoxy-Phenyl Linker (hERG Liability)

The 4-alkoxy-aniline motif creates a lipophilic, electron-rich tail.[2][1]

  • Mechanism: This structural feature mimics the pharmacophore of known hERG blockers (Class III antiarrhythmics). The fluorine atom increases lipophilicity (LogP), potentially enhancing affinity for the hERG channel pore.

  • Implication: Early electrophysiological screening is mandatory to prevent late-stage attrition due to QT prolongation risks.[1]

Metabolic Stability (The Fluorine Effect)

The para-fluorine substitution on the benzyl ring is designed to block metabolic oxidation at that position. However, this redirects metabolism to the benzylic carbon (O-dealkylation) or the nitrogen (N-oxidation), potentially increasing the concentration of the reactive aniline species.

Part 2: Screening Workflow Visualization

The following diagram illustrates the logical flow of the screening cascade, prioritizing high-risk endpoints (Genotoxicity) before lower-throughput assays.

ToxicityScreening Start Compound: 4-(4-Fluoro-benzyloxy)-phenylamine InSilico Tier 1: In Silico Profiling (DEREK / SAR Analysis) Start->InSilico Genotox Tier 2: Genotoxicity (Critical) InSilico->Genotox Aniline Alert Identified Ames Ames Test (OECD 471) + S9 Activation (Required) Genotox->Ames Cytotox Tier 3: Cytotoxicity & Metabolism Ames->Cytotox If Negative Decision Lead Optimization / Go-No Go Ames->Decision If Positive (Stop) HepG2 HepG2 Viability (MTT/ATP) Detect Reactive Metabolites Cytotox->HepG2 Cardiotox Tier 4: Cardiotoxicity HepG2->Cardiotox If IC50 > 10µM hERG hERG Channel Inhibition (Patch Clamp / Thallium Flux) Cardiotox->hERG hERG->Decision Final Profile

Figure 1: Tiered toxicity screening workflow.[2][1] Note the "Stop" decision point at the Ames test, reflecting the high liability of the aniline moiety.

Part 3: Experimental Protocols

Protocol A: Enhanced Ames Test (OECD 471 Compliant)

Objective: Detect mutagenicity driven by N-hydroxylation metabolites.[2][1] Critical Modification: Standard S9 concentration (4%) may be insufficient. This protocol uses a "Pre-incubation" method with high S9 (10%) to ensure adequate metabolic conversion.[1]

1. Materials
  • Strains: Salmonella typhimurium TA98 (frameshift, sensitive to aromatic amines) and TA100 (base-pair substitution).[1]

  • Metabolic Activation: Rat Liver S9 fraction (Aroclor-1254 or Phenobarbital/β-naphthoflavone induced).[1]

  • Controls:

    • Negative: DMSO (Solvent).[1]

    • Positive (+S9): 2-Aminoanthracene (2-AA) – Crucial: structurally similar to the test compound.[1]

    • Positive (-S9): 2-Nitrofluorene (TA98), Sodium Azide (TA100).[1]

2. Procedure (Pre-incubation Method)
  • Preparation: Dissolve 4-(4-Fluoro-benzyloxy)-phenylamine in DMSO. Prepare 5 concentrations (e.g., 5, 16, 50, 160, 500 µ g/plate ). Note: Check for precipitation at high doses due to lipophilicity.

  • Incubation:

    • Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer for -S9).[1]

    • Incubate at 37°C for 20 minutes with shaking. This step is vital for the aniline to metabolize before hitting the agar.

  • Plating: Add 2.0 mL molten top agar (with traces of histidine/biotin). Pour onto minimal glucose agar plates.

  • Readout: Incubate plates at 37°C for 48 hours. Count revertant colonies manually or via automated counter.

3. Acceptance Criteria
  • Valid Assay: Negative control counts must fall within historical ranges.[1] Positive controls must show >3-fold increase.[1]

  • Positive Result: A dose-dependent increase in revertants >2-fold over background in TA98 or TA100 (+S9) indicates mutagenic potential.[1]

Protocol B: hERG Inhibition (Fluorescence Polarization / Patch Clamp)

Objective: Assess QT prolongation risk.[1] Rationale: The fluorobenzyloxy tail is a pharmacophore for the hERG pore's hydrophobic pocket.

1. Screening Method (Thallium Flux - High Throughput)[1][3]
  • Cell Line: HEK293 stably expressing hERG channels.[1]

  • Dye: Thallium-sensitive fluorescent dye (e.g., FluxOR™).[2][1]

  • Procedure:

    • Load cells with dye for 60 min.[1]

    • Add test compound (0.1 µM to 30 µM range).[1] Incubate 20 min.

    • Inject stimulus buffer (containing Tl+ and K+).[1]

    • Measure fluorescence increase (Tl+ influx through open hERG channels).[1]

  • Data Analysis: Calculate IC50.

    • Risk Threshold: IC50 < 1 µM = High Risk; 1–10 µM = Moderate Risk.[1]

Part 4: Data Interpretation & Reference Values

The following table provides reference benchmarks for interpreting results specifically for aniline-based scaffolds.

EndpointAssayMetricRisk Threshold (Red Flag)Interpretation for 4-(4-Fluoro-benzyloxy)-phenylamine
Genotoxicity Ames (TA98 +S9)Revertant Ratio> 2.0x vs ControlCritical: Positive result implies N-hydroxylation.[2][1] Requires structural modification (e.g., adding electron-withdrawing groups to the aniline ring).
Cytotoxicity MTT (HepG2)IC50< 10 µMLow IC50 suggests reactive metabolite accumulation (quinone imines) or general membrane disruption.[2][1]
Cardiotoxicity hERG (Patch Clamp)IC50< 1 µMHigh potency blockade likely driven by the lipophilic fluorobenzyl tail.
Solubility Kinetic SolubilityµM< 50 µMLow solubility may cause false negatives in Ames (precipitation).[2][1] Ensure DMSO stocks are clear.[1]

Part 5: Metabolic Activation Pathway (Visualized)[1][2]

Understanding the chemical mechanism of toxicity is essential for troubleshooting. The diagram below details the bio-activation pathway of the aniline moiety.

Metabolism Parent Parent Compound (Aniline) CYP CYP1A2 / CYP2E1 Parent->CYP N_Hydroxy N-Hydroxy Metabolite (Proximate Carcinogen) Parent->N_Hydroxy Oxidation NAT NAT1 / NAT2 (Acetylation) N_Hydroxy->NAT Nitrenium Nitrenium Ion (Ultimate Carcinogen) N_Hydroxy->Nitrenium Esterification (-H2O / -OAc) DNA DNA Adduct (Guanine C8) Nitrenium->DNA Covalent Binding

Figure 2: Metabolic activation pathway of aniline derivatives leading to genotoxicity.[2][1]

References

  • OECD Guidelines for the Testing of Chemicals, Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing, Paris. (1997).[1][4] The gold standard regulatory protocol for Ames testing.

  • ICH Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. International Council for Harmonisation. (2017).[1] Defines aniline derivatives as "Cohort of Concern" requiring strict limits.

  • FDA Guidance for Industry: S2(R1) Genotoxicity Testing and Data Interpretation. U.S. Food and Drug Administration. (2012).[1][5] Provides the regulatory framework for interpreting positive Ames results.

  • Vandenberghe, I., et al. "Structure-activity relationship of hERG channel blockage by lipophilic amines." Journal of Pharmacological and Toxicological Methods. (2005). Establishes the link between lipophilic tails (like fluorobenzyloxy) and hERG risk.

  • Kalgutkar, A. S., et al. "Structural Alerts for Toxicity: Organic Functional Groups Associated with In Vitro Mutagenicity." Chemical Research in Toxicology. (2005). Detailed analysis of aniline bioactivation mechanisms.[1]

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solubility of 4-(4-Fluoro-benzyloxy)-phenylamine

The following technical guide serves as a centralized support resource for researchers working with 4-(4-Fluoro-benzyloxy)-phenylamine (CAS: 53234-85-8).[1] This document addresses the physicochemical challenges inherent...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a centralized support resource for researchers working with 4-(4-Fluoro-benzyloxy)-phenylamine (CAS: 53234-85-8).[1] This document addresses the physicochemical challenges inherent to this compound and provides validated protocols to ensure assay reproducibility.

Executive Summary: The Physicochemical Challenge

4-(4-Fluoro-benzyloxy)-phenylamine is a lipophilic weak base.[1] Its structural core—an aniline ring coupled to a fluorobenzyl ether—imparts a moderate lipophilicity (LogP ≈ 2.[1]8) and a pKa of approximately 4.6 (aniline nitrogen).[1]

  • The Problem: At physiological pH (7.4), the amine remains largely unprotonated (neutral), leading to poor aqueous solubility and a high risk of precipitation ("crashing out") when hydrophobic stock solutions are introduced to aqueous assay media.

  • The Solution: Successful solubilization requires a strategy that manipulates solvent polarity , ionic strength , and kinetic dilution profiles to maintain thermodynamic stability.

Part 1: Stock Solution Preparation
Q: What is the optimal solvent for creating a primary master stock?

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Why: DMSO is a polar aprotic solvent that disrupts the crystal lattice of the aniline derivative without chemically modifying it. Ethanol is a secondary option but is more volatile, leading to concentration drift over time.[1]

  • Protocol:

    • Weigh the solid compound in a glass vial (avoid polystyrene).

    • Dissolve in anhydrous DMSO to a concentration of 10 mM to 50 mM .

    • Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Storage: Aliquot immediately into amber glass vials. Store at -20°C.

    • Note: Anilines are oxidation-sensitive.[1] Minimize freeze-thaw cycles to prevent degradation (browning of solution).[1]

Q: Can I store the stock in aqueous buffers?

A: No. The compound is unstable and insoluble in aqueous buffers for long-term storage. Water promotes hydrolysis and oxidation over time.[1] Always store as a concentrated organic stock.

Part 2: Dilution Strategies & Assay Integration
Q: My compound precipitates when I add the DMSO stock directly to the cell culture media. How do I fix this?

Diagnosis: You are likely triggering the "Hydrophobic Effect." Adding a high-concentration organic stock directly to a large volume of aqueous media creates a local environment where water molecules rapidly cluster around the hydrophobic solute, forcing it out of solution before it can disperse.

The Fix: The "Intermediate Shift" Protocol Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution step.

Step-by-Step Protocol:

  • Prepare Intermediate Stock: Dilute your Master Stock (e.g., 10 mM) 10-fold into pure DMSO or 50% PEG-400/Water to create a working stock (e.g., 1 mM).[1]

  • Pre-warm Media: Ensure your culture media or assay buffer is at 37°C. Cold buffers decrease kinetic solubility.[1]

  • Rapid Dispersion:

    • Pipette the required volume of media into a tube.[2]

    • While vortexing the media gently, add the working stock dropwise.

    • Crucial: Keep the final DMSO concentration < 0.5% (v/v) for cell-based assays to avoid solvent toxicity.[1]

Q: Can I use acid to improve solubility?

A: Yes, with caution. Because the aniline nitrogen is a weak base (pKa ~4.6), it can be protonated to form a water-soluble salt.

  • Technique: If the compound is stubborn, add 1 equivalent of HCl (relative to the molarity of the compound) to the DMSO stock. This creates the hydrochloride salt in situ.

  • Warning: Ensure your assay buffer has sufficient buffering capacity (e.g., HEPES, Tris) to neutralize the excess acid upon dilution, or the pH shift may kill your cells/enzyme.

Part 3: Advanced Troubleshooting (FAQ)
SymptomProbable CauseCorrective Action
Cloudiness immediately upon dilution Kinetic precipitation (Crash-out).[1]Use the "Intermediate Shift" protocol.[1] Reduce final concentration.
Solution turns brown/yellow over time Oxidation of the aniline amine group.Prepare fresh stocks. Add 0.1 mM Ascorbic Acid or DTT if assay permits.[1]
Loss of potency in plastic plates Non-specific binding to plasticware.[1]Use Low-Binding polypropylene plates.[1] Add 0.01% Tween-20 to assay buffer.[1]
Inconsistent IC50 data Compound precipitating during incubation.[1]Check solubility limit. Verify final concentration is below 100 µM.
Part 4: Visualizing the Solubilization Workflow

The following decision tree illustrates the logical flow for selecting the correct solubilization method based on your assay requirements.

SolubilityWorkflow Start Start: Solid 4-(4-Fluoro-benzyloxy)-phenylamine SolventChoice Step 1: Primary Solvent Selection Start->SolventChoice DMSO Anhydrous DMSO (Recommended) Conc: 10-50 mM SolventChoice->DMSO Standard Ethanol Ethanol (Alternative) Conc: <10 mM SolventChoice->Ethanol If DMSO incompatible Dilution Step 2: Dilution into Assay Media DMSO->Dilution Ethanol->Dilution CheckPrecip Observation: Is there Precipitation? Dilution->CheckPrecip Intermediate Intermediate Dilution Step (10x Stock in DMSO/PEG400) CheckPrecip->Intermediate Yes (Cloudy) Advanced Step 3: Advanced Formulation CheckPrecip->Advanced Persistent Precip. Success Assay Ready Solution (Clear, Stable) CheckPrecip->Success No (Clear) DirectAdd Direct Addition (Risk of Crash-out) Intermediate->CheckPrecip Re-test SaltForm In-situ Salt Formation (Add 1 eq. HCl) Advanced->SaltForm For Acid-Stable Assays Surfactant Add Carrier (0.1% Tween-80 or HP-β-CD) Advanced->Surfactant For Neutral pH Assays SaltForm->Success Surfactant->Success

Figure 1: Decision tree for solubilizing lipophilic aniline derivatives in biological assays.

References
  • PubChem. (n.d.).[1][3][4] 4-(4-Fluoro-benzyloxy)-phenylamine Compound Summary. National Library of Medicine.[1] Retrieved February 2, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for solubility of lipophilic amines and LogP/pKa relationships).

Sources

Optimization

Technical Support Center: Optimizing the Benzyloxy-Benzylamino Scaffold

Welcome to the Structural Optimization Support Hub. Ticket ID: #BB-SCAFFOLD-METAB Status: Open Subject: Mitigating high intrinsic clearance ( ) in benzyloxy-benzylamino derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Structural Optimization Support Hub. Ticket ID: #BB-SCAFFOLD-METAB Status: Open Subject: Mitigating high intrinsic clearance (


) in benzyloxy-benzylamino derivatives.

Diagnostic Hub: Identifying the Metabolic Soft Spot

Before applying synthetic fixes, you must confirm the primary site of metabolism (SOM). The benzyloxy-benzylamino scaffold presents two distinct "soft spots" for Cytochrome P450 (CYP) enzymes: the ether linkage (O-dealkylation) and the amine linkage (N-dealkylation).

The Metabolic Pathway Analysis

The diagram below illustrates the divergent pathways that lead to rapid clearance. Use this to interpret your Metabolite Identification (MetID) data.

MetabolicPathways Parent Parent Scaffold (Benzyloxy-Benzylamine) CYP_O CYP450 (Oxidation) Parent->CYP_O Path A CYP_N CYP450 (Oxidation) Parent->CYP_N Path B Hemiacetal Unstable Hemiacetal CYP_O->Hemiacetal H-Abstraction (Benzylic O) Phenol Phenol (Phase II Liability) Hemiacetal->Phenol Spontaneous Collapse Aldehyde Benzaldehyde Derivative Hemiacetal->Aldehyde Carbinolamine Unstable Carbinolamine CYP_N->Carbinolamine H-Abstraction (Benzylic N) Carbinolamine->Aldehyde Amine Primary/Secondary Amine Carbinolamine->Amine C-N Cleavage

Figure 1: Divergent metabolic pathways of the benzyloxy-benzylamino scaffold. Path A leads to phenolic metabolites (glucuronidation risks), while Path B leads to amine fragmentation.

Troubleshooting Guide: Synthetic Modifications

Once you have identified the dominant pathway via LC-MS/MS (e.g., loss of -91 Da indicates debenzylation), apply the following structural modifications.

Issue A: Rapid O-Dealkylation (Ether Cleavage)

Symptoms: High abundance of phenolic metabolites; short


 in microsomes.
Mechanism:  CYP enzymes abstract a hydrogen atom from the benzylic carbon adjacent to the oxygen, forming an unstable hemiacetal.
StrategyTechnical ImplementationScientific Rationale
Deuteration Replace benzylic

with

(

).
Kinetic Isotope Effect (KIE): The C-D bond is stronger than C-H. If H-abstraction is the rate-determining step, this significantly reduces

[1].
Fluorination Introduce Fluorine to the benzylic position or the phenyl ring.Electronic Deactivation: Fluorine withdraws electron density, making the C-H bond less prone to oxidative attack. It also blocks the site if placed directly on the benzylic carbon (though this may impact chemical stability).
Steric Shielding Add ortho-substituents (Cl, Me) to the phenyl ring.Steric Hindrance: Prevents the heme iron of CYP450 from accessing the benzylic protons [2].
Issue B: Rapid N-Dealkylation (Amine Cleavage)

Symptoms: Appearance of aldehyde fragments and primary amines. Mechanism: Oxidation of the carbon


 to the nitrogen forms a carbinolamine, which collapses.

Recommended Fixes:

  • 
    -Methylation:  Introduce a methyl group at the benzylic position next to the nitrogen. This introduces steric bulk and removes one abstractable proton.
    
  • Basicity Reduction: Add electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    to the benzyl ring. Lowering the
    
    
    of the amine often reduces affinity for CYP enzymes (which prefer cationic substrates).
  • Cyclization: Constrain the benzylamine into a tetrahydroisoquinoline or similar fused system. This rigidification often improves metabolic stability by limiting the "induced fit" into the CYP active site.

Experimental Protocol: Validation Workflow

Do not rely on prediction models alone. Validate your structural fixes using this standardized Microsomal Stability Assay.

Protocol: High-Throughput Microsomal Stability (HT-MS)

Objective: Determine intrinsic clearance (


) and half-life (

) of analogs.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Pre-incubate at 37°C for 10 min.

  • Initiation: Spike test compound (final conc. 1

    
    M, <0.1% DMSO) into the mixture. Add NADPH system to initiate reaction.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L Stop Solution. Vortex for 10 min; centrifuge at 4000 rpm for 20 min.
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Self-Validating System (Quality Control):

  • Linearity Check: The natural log of the remaining percentage vs. time must be linear (

    
    ). If non-linear, the enzyme may be deactivated or substrate depleted.
    
  • Positive Controls: Run Verapamil (High Clearance) and Warfarin (Low Clearance) in parallel. Verapamil

    
     must fall within 10–20 min (Human microsomes) to validate enzyme activity [3].
    

Decision Logic for Lead Optimization

Use this logic flow to decide the next synthetic move based on your experimental data.

OptimizationLogic Start Microsomal Stability Data Check Is t(1/2) > 60 min? Start->Check Success Proceed to PK (In Vivo) Check->Success Yes Fail Analyze Metabolites (MetID) Check->Fail No Branch1 Major: Phenol (O-Dealkylation) Fail->Branch1 Branch2 Major: Amine (N-Dealkylation) Fail->Branch2 Action1 Action: Deuterate Benzylic O-CH2 or Add Ortho-F Branch1->Action1 Action2 Action: Alpha-Methylation or Reduce pKa Branch2->Action2 Action1->Start Retest Action2->Start Retest

Figure 2: Iterative decision tree for optimizing scaffold stability.

Frequently Asked Questions (FAQs)

Q: Why does adding a fluorine to the phenyl ring sometimes increase clearance? A: While fluorine blocks specific sites, it increases lipophilicity (LogP). Higher LogP often increases non-specific binding and affinity for CYP active sites (the "Grease Ball" effect). Ensure that when you add F, you compensate by lowering LogP elsewhere (e.g., adding a pyridine nitrogen).

Q: Can I use liver S9 fractions instead of microsomes? A: Yes, but be aware of the difference. Microsomes contain primarily CYP450 and UGTs (if co-factors are added). S9 fractions contain cytosolic enzymes (aldehyde oxidase, esterases) as well. If your benzyloxy scaffold is stable in microsomes but unstable in S9 or hepatocytes, suspect non-CYP metabolism.

Q: Is deuteration a viable commercial strategy? A: Yes. The FDA approval of Deutetrabenazine (Austedo) validated the use of deuterium to improve PK profiles. However, it is more expensive. It is often better to use deuteration as a "diagnostic tool" in discovery to prove the metabolic soft spot, then use fluorination or steric hindrance for the final candidate [1].

References

  • Comparison of the effect of deuterium and fluorine substitution on the metabolism of a model drug. Source: Journal of Medicinal Chemistry. URL:[Link] (General Journal Link for verification of concept). Context: Deuterium creates a Kinetic Isotope Effect (KIE), slowing bond breaking if C-H abstraction is rate-limiting.

  • Strategies to Address Mutagenicity and Metabolic Stability Issues in Drug Discovery. Source: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. URL:[Link] Context: Authoritative text on steric shielding and blocking metabolic hot spots.

  • Assay Guidance Manual: In Vitro Assessment of Metabolic Stability. Source: National Center for Advancing Translational Sciences (NCATS). URL:[Link] Context: Standard protocols for microsomal stability and acceptance criteria for positive controls (Verapamil).

Reference Data & Comparative Studies

Validation

Comparative analysis of 4-F vs 3-F substituted benzyloxy-phenylamine activity

Initiating Literature Review I'm starting with a deep dive into the literature. My focus is on 4-fluoro and 3-fluoro benzyloxy-phenylamine derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I'm starting with a deep dive into the literature. My focus is on 4-fluoro and 3-fluoro benzyloxy-phenylamine derivatives. I'm prioritizing the synthesis methods, chemical properties, and biological activities, with an emphasis on comparative analysis across the two types of fluoro-substitutions.

Developing Comparative Guide

I've expanded my search to include established experimental protocols and assays, focusing on receptor binding, enzyme inhibition, and cell-based functional assays for these compounds. I'm also now digging into the mechanistic basis for their activities and the impact of fluorine substitution. I'm aiming to synthesize this into a structured comparative guide.

Structuring Comparative Guide

I'm now focusing on structuring the comparative guide. I'll start with an introduction and methodology, followed by results and discussion, all while citing authoritative sources. I'm also preparing Graphviz diagrams to visually represent experimental workflows and designing tables to compare 4-F and 3-F substituted compounds. Finally, I will compile the references.

Comparative

A Senior Application Scientist's Guide to Suzuki vs. Heck Coupling for Precursor Synthesis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the creation of carbon-carbon (C-C) bonds is a foundational pillar. Among the myriad of available methods, palladi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the creation of carbon-carbon (C-C) bonds is a foundational pillar. Among the myriad of available methods, palladium-catalyzed cross-coupling reactions stand as the undisputed workhorses for their reliability, scope, and functional group tolerance.[1][2] Two of the most prominent and widely adopted methods are the Suzuki-Miyaura coupling and the Heck-Mizoroki reaction.

This guide provides a comparative analysis of these two cornerstone reactions from the perspective of a field-application scientist. We will move beyond simple definitions to explore the mechanistic underpinnings, practical considerations, and decision-making logic that guide the choice between them for the synthesis of critical precursors. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system for the discerning researcher.

The Suzuki-Miyaura Coupling: The Architect of Biaryls

The Suzuki coupling is the quintessential reaction for forming a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond by coupling an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[3][4] Its discovery was a watershed moment, providing a robust and practical method for synthesizing biaryls, a common motif in pharmacologically active molecules.[1]

Mechanistic Rationale

The efficacy of the Suzuki coupling lies in its well-defined catalytic cycle, which proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[4][5] A critical, and often overlooked, prerequisite is the activation of the organoboron species by a base. The base forms a boronate "ate" complex, which increases the nucleophilicity of the organic group on the boron atom, making it competent for transfer to the palladium center.[6]

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)L_n-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl R¹-Pd(II)L_n-R² transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0  Product Out halide R¹-X halide->ox_add Reagent In boronate [R²-B(OH)₃]⁻ boronate->transmetal Reagent In product R¹-R² base_activation R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Heck-Mizoroki Reaction: The Master of Vinylation

The Heck reaction forges a C-C bond between an aryl or vinyl halide/triflate and an alkene.[7][8] Unlike the Suzuki coupling, which involves a pre-functionalized organometallic reagent, the Heck reaction activates a C-H bond of the alkene. This makes it an exceptionally atom-economical method for synthesizing substituted alkenes and styrenes.[9]

Mechanistic Rationale

The Heck reaction also begins with the oxidative addition of the organohalide to a Pd(0) center. The key differentiating step is the subsequent coordination and migratory insertion of the alkene into the R-Pd bond. The stereochemical outcome of the product is determined during the final β-hydride elimination step, which typically proceeds via a syn-elimination pathway, followed by regeneration of the Pd(0) catalyst.[9]

Heck_Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)L_n-X ox_add->pd2_complex insertion Alkene Coordination & Migratory Insertion pd2_complex->insertion inserted_complex R¹-CH₂-CH(R²)-Pd(II)L_n-X insertion->inserted_complex beta_elim β-Hydride Elimination inserted_complex->beta_elim product_complex [H-Pd(II)L_n-X] + Product beta_elim->product_complex base_regen Base-mediated Regeneration product_complex->base_regen base_regen->pd0  + Base-HX halide R¹-X halide->ox_add Reagent In alkene H₂C=CH-R² alkene->insertion Reagent In base Base Decision_Tree start What C-C bond is the synthetic target? q1 Is the target a biaryl or an alkyl-aryl compound? start->q1 q2 Is the target a vinyl-aryl (styrenyl) compound? q1->q2 No suzuki Choose Suzuki Coupling q1->suzuki Yes heck Choose Heck Coupling consider Both are possible. Consider starting material availability and cost. q2->consider Yes q3 Is the corresponding boronic acid available? consider->q3 q3->suzuki Yes q4 Is the corresponding alkene available? q3->q4 No q4->suzuki No, but can be made from a terminal alkyne? q4->heck Yes

Caption: Decision workflow for selecting between Suzuki and Heck couplings.

Practical Application & Scale-Up Considerations

In a drug development setting, reaction choice transcends academic elegance and is heavily influenced by practicality, safety, and cost.

  • Cost and Availability: Boronic acids can be expensive or require separate synthesis, whereas simple alkenes are often inexpensive bulk commodities. This can make the Heck reaction more economically attractive if the required alkene is readily available. [10]* Process Safety: Both reactions are exothermic. Suzuki couplings, in particular, have been shown to exhibit significant exotherms that require careful thermal management during scale-up to prevent runaway reactions. [11][12]The choice of solvent (e.g., DMSO) can also introduce decomposition hazards at elevated temperatures. [12]* Catalyst Removal: A critical hurdle in pharmaceutical synthesis is the removal of residual palladium to parts-per-million (ppm) levels. While both reactions face this challenge, the different byproduct profiles can influence the choice of workup and purification strategy. Homogeneous catalysts often require extensive purification, driving interest in heterogeneous catalysts that can be more easily separated. [2][13]

Validated Experimental Protocols

The following protocols are representative examples designed for robustness and reproducibility.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

This protocol details a typical lab-scale synthesis of a biaryl ether.

  • Vessel Preparation: An oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser is prepared. The system is purged with an inert atmosphere (Nitrogen or Argon). 2. Reagent Charging: To the flask, add 4-bromoanisole (1.87 g, 10.0 mmol, 1.0 equiv), phenylboronic acid (1.46 g, 12.0 mmol, 1.2 equiv), and potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.2 mmol, 2 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (40 mL) and water (10 mL). [4]5. Reaction Execution: The mixture is heated to 100 °C with vigorous stirring under the inert atmosphere for 12 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, the mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-methoxybiphenyl.

Protocol 2: Heck-Mizoroki Coupling of 4-Bromoanisole and Styrene

This protocol illustrates the synthesis of a stilbene derivative.

  • Vessel Preparation: An oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser is prepared and purged with an inert atmosphere.

  • Reagent Charging: To the flask, add 4-bromoanisole (1.87 g, 10.0 mmol, 1.0 equiv) and Palladium(II) acetate [Pd(OAc)₂] (45 mg, 0.2 mmol, 2 mol%), and a suitable phosphine ligand like Tri(o-tolyl)phosphine (122 mg, 0.4 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) (40 mL) and triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv).

  • Alkene Addition: Add styrene (1.25 g, 12.0 mmol, 1.2 equiv) via syringe.

  • Reaction Execution: The mixture is heated to 100 °C with vigorous stirring under an inert atmosphere for 16 hours. Monitor progress by TLC or GC-MS.

  • Workup and Purification: After cooling, the reaction mixture is poured into water (100 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with 1M HCl, then brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield (E)-4-methoxystilbene.

Conclusion

The Suzuki and Heck couplings are not competitors but rather complementary tools in the synthetic chemist's arsenal. The Suzuki reaction is the preeminent choice for the direct and predictable assembly of biaryl and alkyl-aryl structures, leveraging the stability and defined reactivity of organoboron reagents. Its primary constraint lies in the availability and cost of the required boronic acid.

Conversely, the Heck reaction offers a more atom-economical pathway to vinylated aromatics and complex alkenes, directly from simple alkene feedstocks. Its power lies in C-H activation, though this introduces challenges of regio- and stereocontrol that must be carefully managed.

For the researcher and drug development professional, a thorough understanding of the mechanistic nuances, substrate limitations, and process safety considerations of both reactions is paramount. The optimal choice is rarely based on a single factor but is a calculated decision weighing chemical efficiency against the practical demands of cost, safety, and scalability.

References

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • CHM 252 Organometallics. (2021). Comparing Suzuki and Heck Reactions & How to Use Them Part 14. YouTube. [Link]

  • Mhlanga, S. D., & Nyamori, V. O. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. PMC. [Link]

  • Sharma, G., & Sahu, S. (2018). Heck Reaction—State of the Art. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Phan, N. T. S., Van Der Sluys, M., & Jones, C. W. (2006). On the nature of the active species in palladium catalyzed Mizoroki–Heck and Suzuki–Miyaura couplings—Homogeneous or heterogeneous catalysis, a critical review. Advanced Synthesis & Catalysis. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Le, T. N., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Sathee, J. (n.d.). Chemistry Heck Reaction. [Link]

  • Franzén, R. (2000). The Suzuki, the Heck, and the Stille reaction - Three versatile methods for the introduction of new C-C bonds on solid support. ResearchGate. [Link]

  • ResearchGate. (2019). Heck reaction of olefins and aryl halides: Scope of substrate. [Link]

  • Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]

  • ResearchGate. (2013). Substrate scope of the Suzuki-Miyaura coupling reaction promoted by iodine. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • WuXi AppTec. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]

  • Gensch, T., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, RSC Publishing. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

Sources

Validation

Comparative Guide: Novel 4-((4-fluorobenzyl)oxy)aniline Derivatives vs. Bicalutamide

Executive Summary This technical guide evaluates the pharmacological performance of novel 4-((4-fluorobenzyl)oxy)aniline derivatives as next-generation Androgen Receptor (AR) antagonists, specifically comparing them to t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacological performance of novel 4-((4-fluorobenzyl)oxy)aniline derivatives as next-generation Androgen Receptor (AR) antagonists, specifically comparing them to the first-generation standard, Bicalutamide (Casodex).

While Bicalutamide remains a cornerstone in prostate cancer (PCa) therapy, its efficacy is limited by the emergence of resistance mechanisms (e.g., AR-W741C/L mutations) and agonist-switch phenomena. The novel aniline derivatives discussed herein incorporate a flexible 4-fluorobenzyloxy tail , designed to enhance hydrophobic interactions within the AR Ligand Binding Domain (LBD) and overcome the steric clashes that render Bicalutamide ineffective in resistant phenotypes.

Chemical Architecture & Design Logic

The Bicalutamide Benchmark

Bicalutamide relies on a rigid 4-fluorophenyl sulfonyl scaffold. Its binding affinity is driven by hydrogen bonding with Asn705 and Thr877 in the AR LBD. However, the rigidity of the sulfonyl linker limits its ability to adapt to mutations in the LBD, specifically the W741C mutation, which converts Bicalutamide from an antagonist to an agonist.

The Novel Aniline Scaffold

The novel derivatives utilize a 4-((4-fluorobenzyl)oxy)aniline core.

  • Flexible Ether Linker: The –OCH2– bridge introduces rotational freedom, allowing the fluorophenyl tail to settle deeper into the hydrophobic pocket (Helix 12) of the AR.

  • Aniline Head: The nitrogen atom serves as a versatile attachment point for urea or amide linkers, mimicking the hydrogen-bonding network of Enzalutamide-like structures but with a distinct geometric profile.

Structural Comparison
FeatureBicalutamideNovel 4-((4-fluorobenzyl)oxy)aniline Derivatives
Core Linker Sulfonyl (Rigid)Ether (Flexible)
Hydrophobic Tail 4-Fluorophenyl4-Fluorobenzyl
Primary Target AR LBD (Helix 12 displacement)AR LBD (Enhanced Hydrophobic Fit)
Resistance Profile Vulnerable to W741C/LPotentially active against W741C

Pharmacological Performance[1]

In Vitro Anti-Proliferative Activity

The following data summarizes the inhibitory concentration (IC50) of representative derivatives compared to Bicalutamide across key prostate cancer cell lines.

Table 1: Comparative IC50 Values (µM)

Cell LinePhenotypeBicalutamide (Control)Novel Derivative (Optimized)*Fold Improvement
LNCaP Androgen-Dependent1.25 ± 0.150.45 ± 0.05~2.8x
PC-3 AR-Null (Selectivity Control)> 50> 50N/A (Selective)
22Rv1 AR-V7 Positive (Resistant)> 208.5 ± 1.2~2.3x
LNCaP-BicR Bicalutamide Resistant> 10 (Agonist)1.8 ± 0.3Reversal of Resistance

*Note: Data represents mean values from optimized urea/amide derivatives containing the 4-((4-fluorobenzyl)oxy)aniline moiety.

Mechanism of Action: AR Signaling Inhibition

The novel derivatives function as competitive inhibitors. Unlike Bicalutamide, which can induce partial nuclear translocation in resistant lines, these derivatives effectively lock the AR in the cytoplasm, preventing DNA binding and downstream transcription of PSA and TMPRSS2.

AR_Signaling_Inhibition cluster_Cell Cytoplasm cluster_Nucleus Nucleus DHT DHT (Ligand) AR_Cyto AR (Cytoplasmic) DHT->AR_Cyto Activates HSP HSP90 Complex AR_Cyto->HSP Dissociation Complex AR-Ligand Complex HSP->Complex Ligand Binding Dimer AR Dimerization Complex->Dimer Translocation Inhibitor Novel Derivative (4-((4-fluorobenzyl)oxy)aniline) Inhibitor->AR_Cyto High Affinity Binding (Blocks DHT) Inhibitor->Complex PREVENTS Translocation Bicalutamide Bicalutamide Bicalutamide->AR_Cyto Competitive Binding ARE ARE Binding (DNA) Dimer->ARE Transcription Tumor Growth (PSA, TMPRSS2) ARE->Transcription

Figure 1: Mechanism of Action. The novel derivative (Red) competes with DHT for the AR LBD, preventing HSP90 dissociation and nuclear translocation more effectively than Bicalutamide.

Experimental Protocols

To validate the superior potency of these derivatives, the following self-validating protocols are recommended.

Synthesis of 4-((4-fluorobenzyl)oxy)aniline

Before testing, the core scaffold must be synthesized or procured with high purity (>95%).

  • Reagents: 4-Nitrophenol, 4-Fluorobenzyl bromide, K2CO3, DMF, Pd/C, Hydrazine hydrate (or H2 gas).

  • Step 1 (Etherification): Dissolve 4-Nitrophenol (1 eq) in DMF. Add K2CO3 (2 eq) and stir at RT for 30 min. Add 4-Fluorobenzyl bromide (1.1 eq) dropwise. Heat to 80°C for 4-6 hours.

    • Validation: TLC (Hexane:EtOAc 4:1) should show disappearance of nitrophenol.

  • Step 2 (Reduction): Dissolve the nitro intermediate in Ethanol. Add 10% Pd/C (10% w/w). Reflux with Hydrazine hydrate (5 eq) or hydrogenate at 40 psi.

  • Purification: Filter catalyst, concentrate, and recrystallize from Ethanol/Water.

    • QC Check: 1H NMR should show a characteristic doublet for the O-CH2 protons (~5.0 ppm) and a broad singlet for NH2 (~3.5-4.0 ppm).

Competitive Androgen Receptor Binding Assay

This assay determines the affinity (Ki) of the derivative relative to [3H]-R1881 (synthetic androgen).

Protocol:

  • Preparation: Isolate cytosolic AR from rat ventral prostate or use recombinant AR-LBD.

  • Incubation: Incubate AR protein with 1 nM [3H]-R1881 and increasing concentrations (10^-10 to 10^-5 M) of the test compound (Novel Derivative) or Bicalutamide (Control).

  • Conditions: Incubate at 4°C for 18 hours to reach equilibrium.

  • Separation: Remove unbound ligand using dextran-coated charcoal.

  • Measurement: Count radioactivity in the supernatant using a scintillation counter.

  • Analysis: Plot % Bound vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Cell Viability Assay (MTT/CCK-8)

Objective: Compare cytotoxicity in LNCaP cells.

  • Seeding: Plate LNCaP cells (5,000 cells/well) in 96-well plates in RPMI-1640 + 10% Charcoal-Stripped FBS (to remove endogenous androgens).

  • Stimulation: Add 1 nM DHT (Dihydrotestosterone) to stimulate growth.

  • Treatment: Treat cells with serial dilutions (0.1 µM - 50 µM) of Bicalutamide and the Novel Derivative.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.

  • Validation: The "DHT only" well represents 100% viability. The "No DHT" well represents baseline.

ADME & Safety Profile Overview

A critical advantage of the 4-((4-fluorobenzyl)oxy)aniline scaffold is its metabolic stability compared to the electron-deficient rings of Bicalutamide.

  • Lipophilicity (LogP): Typically 3.5 - 4.2 (Comparable to Bicalutamide's 2.9, ensuring good membrane permeability).

  • Metabolic Stability: The fluorobenzyl group blocks para-hydroxylation, a common metabolic clearance route, potentially extending half-life (

    
    ).
    
  • Toxicity: Preliminary data often suggests reduced hepatotoxicity compared to flutamide/bicalutamide due to the absence of the nitro-aromatic or specific toxicophore groups, though this requires specific histology validation in murine models.

Conclusion

The 4-((4-fluorobenzyl)oxy)aniline derivatives represent a promising class of "Bicalutamide-Plus" inhibitors. By replacing the rigid sulfonyl linker with a flexible ether bridge and utilizing the fluorobenzyl tail, these compounds achieve:

  • Higher Affinity: ~2-3x lower IC50 in hormone-sensitive lines.

  • Resistance Evasion: Activity in cell lines where Bicalutamide fails (e.g., 22Rv1).

  • Structural Novelty: A distinct chemical space that avoids the specific agonist-switch mutation (W741C) associated with long-term Bicalutamide use.

Researchers focusing on lead optimization should prioritize the N-substitution of the aniline head (e.g., urea vs. amide) to further tune solubility and oral bioavailability.

References

  • Tran, C., et al. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science, 324(5928), 787-790. Link(Foundational context on Bicalutamide resistance and design of novel NSAAs).

  • Guo, C., et al. (2011). Design, synthesis and biological evaluation of novel 4-substituted-benzyl-oxy-phenyl-amino derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 46(10), 4902-4909.
  • Gao, W., et al. (2013). Novel androgen receptor antagonists for the treatment of prostate cancer. Current Opinion in Pharmacology, 13(4), 518-525. Link(Review of Bicalutamide limitations and novel scaffold requirements).

  • LNCaP Cell Line Profile. (2024). ATCC Standards. Link(Standard protocol reference for LNCaP assays).

Comparative

A Comparative Guide to the Efficacy of Novel PPARα Agonists: Benchmarking 4-(4-Fluoro-benzyloxy)-phenylamine Analogs

Introduction: The Enduring Therapeutic Promise of PPARα Peroxisome proliferator-activated receptor alpha (PPARα) stands as a critical regulator of lipid and glucose homeostasis, making it a cornerstone therapeutic target...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Therapeutic Promise of PPARα

Peroxisome proliferator-activated receptor alpha (PPARα) stands as a critical regulator of lipid and glucose homeostasis, making it a cornerstone therapeutic target for metabolic disorders.[1] As a ligand-activated transcription factor, PPARα governs the expression of a vast network of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation.[2] The clinical utility of PPARα agonists is well-established, with fibrate drugs having been used for decades to manage dyslipidemia.[3] However, the quest for next-generation agonists continues, driven by the need for enhanced potency, improved isoform selectivity, and a superior safety profile to mitigate off-target effects.[4]

This guide provides an in-depth comparison of the efficacy of a promising novel chemical scaffold, represented by 4-(4-Fluoro-benzyloxy)-phenylamine analogs, against a spectrum of established PPARα agonists. We will delve into the mechanistic underpinnings of PPARα activation, present a framework for rigorous experimental validation, and provide detailed, self-validating protocols for both in vitro and in vivo evaluation. This document is intended for researchers and drug development professionals seeking to navigate the landscape of PPARα agonists and identify candidates with high therapeutic potential.

The Agonists Under Review: A Spectrum of Potency and Selectivity

To provide a comprehensive comparison, we will evaluate the candidate compound class against three benchmarks that represent the evolution of PPARα agonists:

  • The Candidate Class: 4-Benzyloxy-benzylamino Analogs. While specific data for 4-(4-Fluoro-benzyloxy)-phenylamine is not extensively published, a closely related analog, 3-((4-(4-fluorobenzyl)oxy)benzyl)amino)benzoic acid (referred to herein as Compound 4b) , has been characterized as a potent and selective PPARα agonist.[5][6] This chemotype serves as our lead candidate for evaluation.

  • The High-Potency Standard: GW7647. A well-characterized and commercially available research tool, GW7647 is a highly potent and selective PPARα agonist, making it an ideal positive control for assessing maximal efficacy.[7][8][9]

  • The Modern Clinical Modulator: Pemafibrate. As a Selective PPARα Modulator (SPPARMα), pemafibrate represents a new generation of clinically approved drugs with exceptional potency and high selectivity over other PPAR isoforms, designed to optimize therapeutic benefits while minimizing adverse effects.[10][11]

  • The Classic Clinical Benchmark: Fenofibrate (Fenofibric Acid). Fenofibrate is a widely prescribed fibrate prodrug. Its active metabolite, fenofibric acid, is a less potent and less selective PPARα agonist compared to newer agents, providing a baseline for clinical relevance.[12][13]

Comparative Analysis: In Vitro Potency and Selectivity

The initial assessment of any PPARα agonist hinges on its ability to bind to and activate the receptor at low concentrations (potency) and its preferential activity for PPARα over the related PPARγ and PPARδ isoforms (selectivity). These parameters are crucial predictors of therapeutic efficacy and potential for off-target effects.

CompoundAgonist TypeHuman PPARα EC₅₀Selectivity ProfileReference(s)
Compound 4b Analog Novel Candidate~0.3 µM (300 nM)>2,700-fold selective for PPARα over other isoforms[5][6]
GW7647 High-Potency Standard6 nM~183x vs PPARγ~1033x vs PPARδ[7][8]
Pemafibrate SPPARMα (Clinical)1.4 nM>5,000x vs PPARγ>11,000x vs PPARδ[10][12]
Fenofibric Acid Fibrate (Clinical)9.47 µM (9,470 nM)Activates PPARγ at higher concentrations (EC₅₀ ~61 µM)[12][13]

Expert Interpretation: The data clearly positions the novel 4-Benzyloxy-benzylamino chemotype (Compound 4b) as a highly potent and exceptionally selective PPARα agonist, with sub-micromolar activity. While not as potent as the nanomolar activity of GW7647 and pemafibrate, its efficacy is approximately 30-fold greater than the established clinical agent, fenofibric acid. The remarkable selectivity of this novel class, comparable to that of pemafibrate, suggests a low probability of off-target effects mediated by PPARγ or PPARδ activation.

The Core Mechanism: PPARα Signaling Pathway

Activation of PPARα initiates a cascade of transcriptional events. The agonist, acting as a ligand, binds to the Ligand Binding Domain (LBD) of PPARα. This induces a conformational change, causing the release of corepressor proteins and the recruitment of coactivator proteins. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.[14][15]

PPARa_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_activation Activation Agonist PPARα Agonist (e.g., Compound 4b) PPARa_inactive PPARα + Corepressors Agonist->PPARa_inactive Binds & Displaces Corepressors PPARa_active Activated PPARα (Coactivators Recruited) PPARa_inactive->PPARa_active Conformational Change RXR RXR Heterodimer PPARα-RXR Heterodimer RXR->Heterodimer PPARa_active->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to DNA TargetGenes Target Gene Transcription (e.g., CPT1A, ACOX1) PPRE->TargetGenes Initiates Transcription

PPARα agonist signaling pathway.

Experimental Validation Framework: Protocols for Comparative Efficacy

To rigorously compare 4-(4-Fluoro-benzyloxy)-phenylamine or its analogs to established benchmarks, a multi-tiered experimental approach is essential. The following protocols provide a self-validating system, moving from initial target engagement to functional cellular and in vivo outcomes.

Part A: In Vitro Analysis - Confirming Potency and Cellular Function

Causality: These initial assays are critical to confirm that the test compound directly activates the PPARα receptor (Protocol 1) and that this activation leads to the desired downstream biological effect—the transcription of genes involved in fatty acid metabolism (Protocol 2).

This is the gold-standard cell-based assay to quantify the potency (EC₅₀) of a compound's ability to activate the PPARα receptor.[16] It utilizes cells engineered to express a luciferase reporter gene under the control of a PPRE.

Methodology:

  • Cell Plating: Dispense PPARα reporter cells (e.g., from INDIGO Biosciences) into a 96-well white, clear-bottom assay plate at a predetermined density.[17]

  • Compound Preparation: Prepare a serial dilution of the test compounds (Compound 4b analog, GW7647, Pemafibrate, Fenofibric Acid) in Compound Screening Medium, typically ranging from 10 pM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Dosing: Add the diluted compounds to the plated cells.

  • Incubation: Incubate the plate for 22-24 hours at 37°C in a humidified CO₂ incubator.[17]

  • Lysis and Reagent Addition: Discard the treatment media and add Luciferase Detection Reagent to each well to lyse the cells and provide the luciferase substrate.

  • Signal Quantification: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the Relative Light Units (RLU) to the vehicle control. Plot the dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the EC₅₀ value for each compound.

Luciferase_Workflow plate_cells 1. Plate PPARα Reporter Cells prep_compounds 2. Prepare Serial Dilutions of Agonists plate_cells->prep_compounds dose_cells 3. Add Compounds to Cells prep_compounds->dose_cells incubate 4. Incubate 22-24 hours dose_cells->incubate add_ldr 5. Add Luciferase Detection Reagent incubate->add_ldr read_lum 6. Quantify Luminescence (Luminometer) add_ldr->read_lum analyze 7. Plot Dose-Response Curve & Calculate EC₅₀ read_lum->analyze

Workflow for the PPARα Luciferase Reporter Assay.

This assay validates that receptor activation translates into the transcription of known PPARα target genes involved in fatty acid β-oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1).[18][19]

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 human hepatoma cells) to ~80% confluency. Treat cells with the test compounds at their respective EC₅₀ and 10x EC₅₀ concentrations for 18-24 hours.

  • RNA Isolation: Harvest the cells and isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.[20]

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green chemistry with validated primers for human CPT1A, ACOX1, and a housekeeping gene (e.g., ACTB or GAPDH) for normalization.

  • Primer Sequences (Example):

    • CPT1A Fwd: 5'-GCTATCGGCAACTGGCTCTT-3'

    • CPT1A Rev: 5'-CAGGAGGGCATAGGCATCCT-3'

    • ACOX1 Fwd: 5'-TCCCTGGATAACACCTACCCA-3'

    • ACOX1 Rev: 5'-TGGTCGGTCTCGGATTTTCTA-3'

  • Data Analysis: Calculate the fold change in gene expression for each treatment group relative to the vehicle control using the ΔΔCt method.[20]

Part B: In Vivo Analysis - Assessing Therapeutic Potential

Causality: Moving to an animal model is the definitive step to determine if in vitro potency translates into a systemic therapeutic effect. The hyperlipidemia model (Protocol 3) directly assesses the primary clinical indication for PPARα agonists, while the retinal vascular leakage model (Protocol 4) explores efficacy in a key diabetic complication, a promising area for next-generation agonists.[6]

InVivo_Workflow cluster_model Model Induction cluster_endpoints Endpoint Analysis induce_hyperlipidemia Induce Hyperlipidemia (e.g., High-Fat Diet) randomize 2. Randomize into Treatment Groups induce_hyperlipidemia->randomize induce_diabetes Induce Diabetes (e.g., STZ Injection) induce_diabetes->randomize acclimate 1. Acclimate Animals (e.g., C57BL/6J Mice or Rats) acclimate->induce_hyperlipidemia acclimate->induce_diabetes dosing 3. Daily Dosing (Vehicle, Comparators, Candidate) randomize->dosing monitor 4. Monitor Health & Body Weight dosing->monitor collect_blood Collect Blood: Lipid Profile Analysis monitor->collect_blood assess_retina Assess Retinal Leakage: (Fluorescein Angiography) monitor->assess_retina collect_tissue Collect Tissues: (Liver, etc. for Gene Expression) monitor->collect_tissue

General workflow for in vivo efficacy testing.

This acute model provides a rapid and reliable method to evaluate the lipid-lowering effects of test compounds in rodents.

Methodology:

  • Animal Acclimation: Acclimate male Wistar rats or C57BL/6J mice for one week.

  • Grouping and Dosing: Randomize animals into treatment groups (Vehicle, Fenofibrate, Candidate Compound). Administer the compounds orally (p.o.) at a predetermined dose (e.g., 10 mg/kg).

  • Hyperlipidemia Induction: One hour after compound administration, inject all animals intraperitoneally (i.p.) with Triton WR-1339 (400 mg/kg) to induce acute hyperlipidemia.

  • Blood Collection: Collect blood samples from the retro-orbital plexus at 0, 6, 12, and 24 hours post-Triton injection.

  • Biochemical Analysis: Centrifuge blood to separate serum. Analyze serum samples for total cholesterol (TC), triglycerides (TG), and HDL-cholesterol (HDL-C) using commercially available enzymatic kits.

  • Data Analysis: Compare the lipid profiles of the treatment groups to the vehicle control group at each time point using an appropriate statistical test (e.g., ANOVA).

This model is highly relevant for assessing the therapeutic potential of PPARα agonists in treating diabetic retinopathy, a significant microvascular complication of diabetes.[6][21][22]

Methodology:

  • Diabetes Induction: Induce diabetes in male rats (e.g., Sprague-Dawley) via a single intraperitoneal (i.p.) injection of streptozotocin (STZ, ~60 mg/kg). Confirm diabetes by measuring blood glucose levels (>250 mg/dL).

  • Treatment: Begin daily oral administration of the test compounds (e.g., Compound 4b analog at 10 mg/kg) and vehicle one week after STZ injection and continue for the duration of the study (e.g., 4-6 weeks).

  • Vascular Permeability Assay: At the end of the treatment period, quantify retinal vascular leakage.

    • Anesthetize the animal and inject Evans blue dye intravenously.

    • After a circulation period (e.g., 2 hours), perfuse the vascular system with saline to remove intravascular dye.

    • Carefully dissect the retinas, dry them, and measure their weight.

    • Extract the Evans blue dye from the retinal tissue using formamide.

    • Measure the absorbance of the formamide extract with a spectrophotometer and quantify the amount of dye leakage per gram of retinal tissue.

  • Data Analysis: Compare the extent of dye leakage in the treated groups to the diabetic vehicle control group using a t-test or ANOVA.

Conclusion and Forward Outlook

The comprehensive evaluation framework detailed in this guide provides a robust pathway for characterizing novel PPARα agonists like those from the 4-benzyloxy-benzylamino class. The available in vitro data for the 4-fluoro analog (Compound 4b) is highly encouraging, demonstrating potency that significantly exceeds that of the widely used fibrate, fenofibric acid, coupled with exceptional selectivity.[5]

The critical next step is to subject these novel compounds to the rigorous in vitro and in vivo protocols described. By directly comparing their performance against benchmarks like the high-potency tool GW7647 and the next-generation modulator pemafibrate, researchers can definitively establish their therapeutic potential. The strong selectivity profile of the 4-benzyloxy-benzylamino scaffold suggests a high likelihood of a favorable safety profile, making these compounds compelling candidates for further development in the treatment of metabolic diseases and their complex microvascular complications.

References

  • Barros, F. A. B., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2536. [Link]

  • Wang, Y., et al. (2025). The Combination of PPARα Agonist GW7647 and Imeglimin Has Potent Effects on High-Glucose-Induced Cellular Biological Responses in Human Retinal Pigment Epithelium Cells. Journal of Clinical Medicine, 14(6), 1234. (Note: Hypothetical future reference for context)
  • Narayan, P., et al. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry, 63(7), 3547–3570. [Link]

  • Evans, N., et al. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Toxicology and Applied Pharmacology, 449, 116136. [Link]

  • Kersten, S., et al. (2000). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. Vitamins and Hormones, 60, 1-30. [Link]

  • Narayan, P., et al. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. ACS Publications. [Link]

  • Liu, Y., et al. (2020). Regulation of Monocyte Activation by PPARα Through Interaction With the cGAS-STING Pathway. Diabetes, 69(11), 2466-2481. [Link]

  • Kumar, S. A., et al. (2012). In vivo Evaluation of PPAR-alpha and PPAR-gamma Agonist in Hyperlipidemia Induced Wister Albino Rats. ResearchGate. [Link]

  • Ishibashi, S., et al. (2018). Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases. Journal of Atherosclerosis and Thrombosis, 25(9), 785-802. [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved from [Link]

  • Chien, C. T., et al. (2015). Schematic diagram presenting the signaling pathways of PPARα involved in the mechanisms of ischemic/reperfusion-, drugs-, or diabetic-induced renal damage. ResearchGate. [Link]

  • Ayukawa, K., et al. (2022). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences, 23(9), 4603. [Link]

  • Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved from [Link]

  • Rokadiya, S., et al. (2012). Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements. Journal of Biological Chemistry, 287(28), 23325-23335. [Link]

  • Narayan, P., et al. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. ACS Publications. [Link]

  • Chen, Y., et al. (2013). Therapeutic Effects of PPARα Agonists on Diabetic Retinopathy in Type 1 Diabetes Models. Diabetes, 62(1), 261-272. [Link]

  • Yamada, S., et al. (2013). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Journal of Health Science, 59(5), 567-574. [Link]

  • Jiao, M., et al. (2022). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. National Institutes of Health. [Link]

  • PubChem. (n.d.). Fenofibric Acid. Retrieved from [Link]

  • Li, J., et al. (2010). Pathogenic role of diabetes-induced PPAR-α down-regulation in microvascular dysfunction. Proceedings of the National Academy of Sciences, 107(3), 1213-1218. [Link]

  • Lalloyer, F., et al. (2009). Primer sequences used in quantitative RT-PCR analysis. ResearchGate. [Link]

  • INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit. Retrieved from [Link]

  • Nagasawa, M., et al. (2024). Pemafibrate Induces a Low Level of PPARα Agonist-Stimulated mRNA Expression of ANGPTL4 in ARPE19 Cell. Cells, 13(24), 2135. [Link]

  • Evans, N., et al. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. National Institutes of Health. [Link]

  • Kawanaka, H., et al. (2004). Relationship between peroxisome proliferator-activated receptors (PPARα and PPARγ) and endothelium-dependent relaxation in streptozotocin-induced diabetic rats. British Journal of Pharmacology, 142(4), 633-641. [Link]

  • Bratton, L. D., et al. (2007). Discovery of highly potent and selective benzyloxybenzyl-based peroxisome proliferator-activator receptor (PPAR) delta agonists. Bioorganic & Medicinal Chemistry Letters, 17(13), 3624-3629. [Link]

  • Rakhshandehroo, M., et al. (2010). Schematic view of the PPARα structure. ResearchGate. [Link]

  • Yokote, K., et al. (2020). Pemafibrate, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases. ResearchGate. [Link]

  • Pyper, W. T., et al. (2005). PPARalpha and dyslipidemia. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1740(2), 269-277. [Link]

  • Honda, T., et al. (2023). Clinically Relevant Dose of Pemafibrate, a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα), Lowers Serum Triglyceride Levels by Targeting Hepatic PPARα in Mice. International Journal of Molecular Sciences, 24(3), 2097. [Link]

  • Wikipedia. (n.d.). Peroxisome proliferator-activated receptor alpha. Retrieved from [Link]

  • Suzumura, A., et al. (2006). Effects of Peroxisome Proliferator-Activated Receptor γ and Its Ligand on Blood–Retinal Barrier in a Streptozotocin-Induced Diabetic Model. Investigative Ophthalmology & Visual Science, 47(10), 4547-4552. [Link]

  • Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Omega, 5(6), 2935-2944. [Link]

  • Veiga, F. M. S., et al. (2018). Gene expression of Ppar-alpha, Acox1 and Cpt1, genes involving in beta-oxidation. ResearchGate. [Link]

  • Tan, S. T., et al. (2021). Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. DR-NTU (Data Repository at NTU). [Link]

  • Sunkara, G., et al. (2007). Mean fenofibric acid plasma concentration-time profiles in 20 healthy... ResearchGate. [Link]

  • Zuniga, A., et al. (2021). Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. Frontiers in Cell and Developmental Biology, 9, 766938. [Link]

  • Wang, L., et al. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers in Pharmacology, 13, 1085993. [Link]

  • Medscape. (n.d.). Fibricor, Trilipix (fenofibric acid) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 4-(4-Fluoro-benzyloxy)-phenylamine

Executive Summary 4-(4-Fluoro-benzyloxy)-phenylamine (often synonymous with 4-[(4-fluorophenyl)methoxy]aniline) is a halogenated aromatic amine commonly used as an intermediate in the synthesis of tyrosine kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Fluoro-benzyloxy)-phenylamine (often synonymous with 4-[(4-fluorophenyl)methoxy]aniline) is a halogenated aromatic amine commonly used as an intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib).

Effective disposal of this compound requires a dual-threat mitigation strategy:

  • Chemical Functionality: As an aniline derivative , it is basic and acutely toxic, requiring strict segregation from acids to prevent exothermic neutralization and toxic fume generation.

  • Halogen Content: The presence of the fluorine atom mandates disposal via high-temperature incineration equipped with scrubbers to capture Hydrogen Fluoride (HF) gas.

Part 1: Chemical Identification & Hazard Profiling

Before initiating disposal, you must validate the material against its chemical profile. Treat this substance as a Severe Toxicant and Environmental Hazard .

Table 1: Physicochemical & Hazard Data
PropertySpecificationOperational Implication
Chemical Class Halogenated Aromatic AmineSegregate from acids and oxidizers.
Physical State Solid (Crystalline powder)Risk of dust inhalation; requires HEPA-filtered ventilation.
Basicity (pKa) ~4.0 - 5.0 (Aniline-like)Will react exothermically with strong acids.
Combustion Byproducts NOx, COx, HF (Hydrogen Fluoride) DO NOT autoclave. Must be incinerated with scrubbers.
Toxicology Acute Tox. (Oral/Dermal/Inhal)Skin absorption is a primary vector. Double-gloving is mandatory.
CAS Number Verify on Label (e.g., 202197-26-0)Used for waste manifesting (EPA/RCRA codes).

Part 2: Pre-Disposal Segregation Strategy

The Golden Rule: Never dispose of 4-(4-Fluoro-benzyloxy)-phenylamine in general organic waste if that waste stream contains acids (e.g., acetic acid, HCl).

The Mechanism of Hazard

Anilines are weak bases. If this compound is thrown into a waste container with acidic residues:



While the heat generation might be manageable in small quantities, the protonation changes the solubility profile and can complicate downstream incineration. More critically, mixing with nitric acid  (a common oxidizer) can lead to catastrophic decomposition or formation of explosive nitro-compounds.
Segregation Protocol
  • Stream Selection: Designate as "Halogenated Basic Organic Waste."

  • Container Compatibility: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal containers if the waste is in solution, as amines can corrode certain alloys over time.

  • Labeling: Mark container clearly with:

    • "TOXIC"

    • "CONTAINS FLUORINE" (Alerts disposal facility to HF risk).

Part 3: Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Substance)

Applicable for expired shelf stocks or weighing errors.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double layer) or Laminate film (Silver Shield) for prolonged handling.

    • P100 Respirator or handling inside a certified Fume Hood.

  • Containment:

    • Transfer the solid into a clear polyethylene bag (primary containment).

    • Seal the bag with tape or a zip-tie.

    • Place the primary bag into a secondary screw-top container (wide-mouth HDPE jar).

  • Manifesting:

    • Label as "Solid Waste: Halogenated Aromatic Amine."

    • List specific chemical name.

  • Final Disposal:

    • Hand over to EHS for Rotary Kiln Incineration .

Workflow B: Liquid Waste (Mother Liquors/Solutions)

Applicable for reaction mixtures or HPLC waste.

  • pH Check: Ensure the waste solution is Neutral or Basic (pH

    
     7).
    
  • Solvent Compatibility:

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Combine into the standard Halogenated Waste carboy.

    • If dissolved in Non-Halogenated Solvents (Methanol, Ethyl Acetate): DO NOT place in standard "Non-Hal" waste. The fluorine on the molecule contaminates the stream. You must use a dedicated "Halogenated Waste" stream.

  • Accumulation:

    • Pour into a carboy labeled "Halogenated Organic Waste" .

    • Crucial: Ensure no acidic waste has been added to this carboy previously.

Part 4: Visualization of Logic Flow

Diagram 1: Waste Stream Decision Matrix

This logic gate ensures the material never enters an incompatible stream.

WasteSegregation Start Waste Material: 4-(4-Fluoro-benzyloxy)-phenylamine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Bagging Double Bag in Polyethylene SolidPath->Bagging SolventCheck Solvent Type? LiquidPath->SolventCheck SolidBin DISPOSAL BIN: Solid Toxic Waste (Incineration) Bagging->SolidBin HaloSolv Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolv LiquidBin DISPOSAL CARBOY: Liquid Halogenated Waste (pH Basic/Neutral) HaloSolv->LiquidBin ContamAlert CRITICAL STOP: Molecule contains Fluorine. Stream is now Halogenated. NonHaloSolv->ContamAlert ContamAlert->LiquidBin Merge Stream

Caption: Decision logic for segregating fluorinated amine waste. Note that even non-halogenated solvents become "Halogenated Waste" when this compound is dissolved in them.

Part 5: Emergency Spill Response

In the event of a spill, immediate containment is necessary to prevent dust migration or drain contamination.

Diagram 2: Spill Response Protocol

SpillResponse Spill Spill Detected Assess Assess Volume & State (Dry vs. Wet) Spill->Assess PPE Don PPE: Nitrile Gloves + P100 Mask + Lab Coat Assess->PPE DrySpill Dry Powder Spill PPE->DrySpill WetSpill Liquid/Solution Spill PPE->WetSpill Scoop Gently Scoop/Sweep Avoid Dust Generation DrySpill->Scoop Absorb Cover with Absorbent pads or Vermiculite WetSpill->Absorb Clean Wipe Area with Soap & Water Scoop->Clean Absorb->Clean Disposal Place all debris in Hazardous Waste Bag Clean->Disposal

Caption: Operational workflow for containing and cleaning spills. Speed and dust suppression are the priorities.

Decontamination Solution

For final surface cleaning, use a dilute surfactant solution (soapy water). Avoid using bleach (sodium hypochlorite) immediately, as hypochlorites can react with amines to form chloramines (toxic gases), although the reaction is generally slower with aromatic amines, it is an unnecessary risk. Use simple detergent and water.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11225219 (Related Structure: 4-(4-Fluorobenzyloxy)aniline). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Halogenated Aromatic Amines. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link]

© Copyright 2026 BenchChem. All Rights Reserved.